molecular formula C17H34O8 B14685875 3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol CAS No. 27419-93-8

3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol

Cat. No.: B14685875
CAS No.: 27419-93-8
M. Wt: 366.4 g/mol
InChI Key: IHGQGUSKPKJGMO-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol is a chemical compound with the molecular formula C17H34O8 It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as an alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. The process can be summarized as follows:

    Initiation: The reaction begins with the activation of the initiator, which is usually an alcohol.

    Propagation: Ethylene oxide is added stepwise to the activated initiator, forming the polyether chain.

    Termination: The reaction is terminated by the addition of a suitable terminating agent, resulting in the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes:

    Feed Preparation: The initiator and ethylene oxide are prepared and fed into the reactor.

    Reaction Control: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

    Product Isolation: The final product is isolated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halides or esters.

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological membranes and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s polyether structure allows it to interact with hydrophobic and hydrophilic regions of molecules, making it an effective solubilizing agent. Additionally, its hydroxyl group can participate in hydrogen bonding, further enhancing its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Similar polyether structure but with a different chain length.

    23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol: Contains a bromine atom, which alters its chemical properties.

    3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Contains acetate groups, which modify its reactivity.

Uniqueness

3,6,9,12,15,18,21-Heptaoxatetracos-23-en-1-ol is unique due to its specific chain length and the presence of a terminal hydroxyl group. This combination of features gives it distinct solubilizing properties and makes it suitable for a wide range of applications in various fields.

Properties

CAS No.

27419-93-8

Molecular Formula

C17H34O8

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C17H34O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h2,18H,1,3-17H2

InChI Key

IHGQGUSKPKJGMO-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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